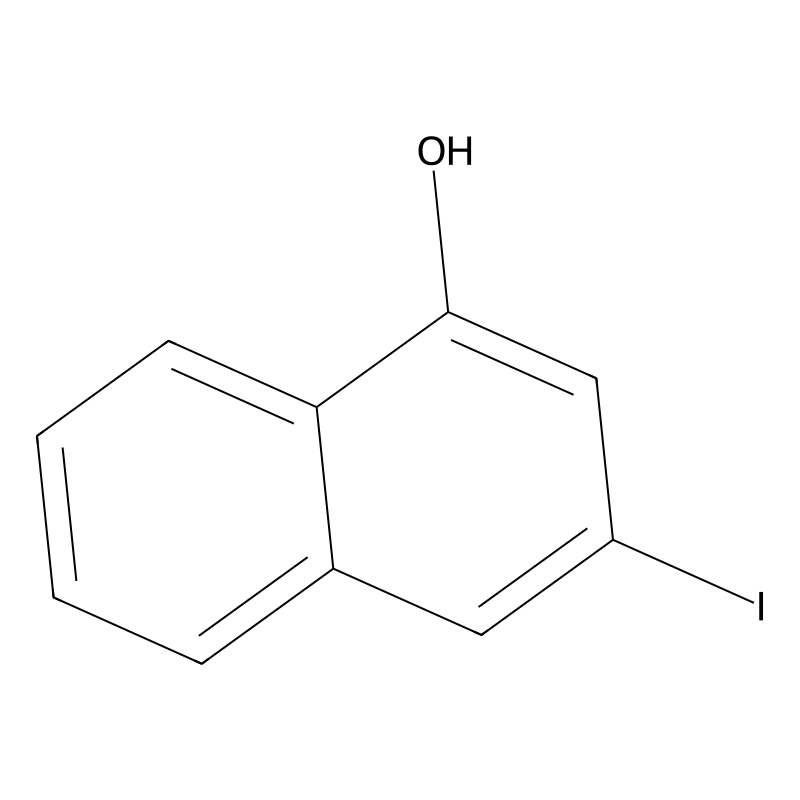

3-Iodonaphthalen-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Iodonaphthalen-1-ol is an organic compound characterized by the presence of an iodine atom and a hydroxyl group attached to a naphthalene ring. Its chemical formula is , and it has a molecular weight of approximately 270.07 g/mol. The compound features a naphthalene backbone, which consists of two fused aromatic rings, making it part of a larger class of compounds known as polycyclic aromatic hydrocarbons. The introduction of iodine and hydroxyl groups significantly alters its chemical properties, enhancing its reactivity and potential applications in various fields.

- Nucleophilic Substitution Reactions: The iodine atom can be replaced by various nucleophiles, leading to the formation of different derivatives. This is particularly useful in organic synthesis where functional group transformations are required.

- Electrophilic Aromatic Substitution: The hydroxyl group can direct electrophiles to specific positions on the aromatic ring, allowing for regioselective substitution reactions.

- Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds or carboxylic acids, depending on the reaction conditions used.

The synthesis of 3-Iodonaphthalen-1-ol can be achieved through various methods:

- Iodination of Naphthol: A common method involves the iodination of naphthol using iodine or iodinating agents in the presence of a suitable solvent. This reaction typically requires careful control of conditions to avoid overiodination.

- Palladium-Catalyzed Reactions: Recent advancements have introduced palladium-catalyzed methods for synthesizing iodinated naphthalene derivatives, which can include hydroxylation steps to introduce the alcohol functional group effectively .

- Base-Promoted Reactions: Base-promoted nucleophilic substitution reactions involving ortho-haloacetophenones can also lead to the formation of naphthol derivatives, including 3-Iodonaphthalen-1-ol .

3-Iodonaphthalen-1-ol has several applications across different fields:

- Organic Synthesis: It serves as an important intermediate in organic synthesis for creating more complex molecules.

- Pharmaceuticals: Due to its potential biological activities, it may be explored further for developing new therapeutic agents.

- Material Science: Compounds with similar structures are often utilized in the development of organic semiconductors and other advanced materials.

Several compounds share structural similarities with 3-Iodonaphthalen-1-ol, including:

- 1-Iodonaphthalene: This compound lacks the hydroxyl group but shares the iodine substituent, making it reactive in nucleophilic substitution reactions.

- 5-Iodonaphthalen-1-ol: Similar in structure but with the hydroxyl group located at a different position on the naphthalene ring, which affects its reactivity and biological properties.

- Naphthol Derivatives (e.g., 1-Naphthol): These compounds lack iodine but share the phenolic structure, leading to similar reactivity patterns in electrophilic aromatic substitution reactions.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Iodonaphthalen-1-ol | Iodinated phenolic compound | Iodine at position 3, hydroxyl group |

| 1-Iodonaphthalene | Iodinated naphthalene | No hydroxyl group |

| 5-Iodonaphthalen-1-ol | Iodinated phenolic compound | Hydroxyl at position 5 |

| 1-Naphthol | Phenolic compound | No iodine substituent |

The uniqueness of 3-Iodonaphthalen-1-ol lies in its combination of both iodine and hydroxyl functionalities on the naphthalene framework, which enhances its reactivity and potential applications compared to other similar compounds. Further research into this compound could uncover additional unique properties that may be harnessed in various scientific fields.

3-Iodonaphthalen-1-ol is an organic compound that belongs to the class of iodinated naphthols, characterized by the molecular formula C10H7IO and a molecular weight of 270.07 grams per mole. The compound features a naphthalene backbone with an iodine atom positioned at the third carbon and a hydroxyl group attached to the first carbon of the ring system. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 3-iodonaphthalen-1-ol, which accurately reflects the positions of both functional groups on the polycyclic aromatic hydrocarbon framework. The compound was first catalogued in chemical databases on December 6, 2007, and has undergone periodic updates to its chemical registry information, with the most recent modification recorded on December 30, 2023.

The structural representation of 3-iodonaphthalen-1-ol can be expressed through various chemical notation systems that provide comprehensive information about its molecular architecture. The canonical Simplified Molecular Input Line Entry System representation is documented as C1=CC=C2C(=C1)C=C(C=C2O)I, which systematically describes the connectivity and arrangement of atoms within the molecule. This notation system allows for unambiguous identification and computational analysis of the compound's structural features. The compound exhibits specific physicochemical properties that distinguish it from other naphthol derivatives, including a topological polar surface area of 20.2 square angstroms and an octanol-water partition coefficient value of 3.5, indicating moderate lipophilicity. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.

Table 1: Chemical Identification Parameters of 3-Iodonaphthalen-1-ol

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 90800-20-7 |

| Molecular Formula | C10H7IO |

| Molecular Weight | 270.07 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 20.2 Ų |

| Octanol-Water Partition Coefficient | 3.5 |

The compound's chemical behavior is significantly influenced by the presence of both electron-withdrawing iodine and electron-donating hydroxyl substituents, creating a unique electronic environment that affects its reactivity patterns. The hydroxyl group at the first position contributes to hydrogen bonding capabilities, with the molecule possessing exactly one hydrogen bond donor site. This characteristic influences the compound's solubility profile and intermolecular interactions in various chemical environments. The absence of rotatable bonds in the structure indicates a rigid molecular framework that maintains consistent three-dimensional geometry across different conformational states.

Historical Context in Organic Synthesis

The development of aromatic iodination chemistry has evolved significantly over the past century, with various methodologies emerging to address the challenges associated with introducing iodine atoms into aromatic systems. Early approaches to aromatic iodination relied on harsh conditions and often resulted in poor regioselectivity and low yields. The historical progression of iodination techniques has been marked by continuous improvements in reaction conditions, catalyst systems, and substrate scope, ultimately leading to more efficient and selective methods for preparing iodinated aromatic compounds. The synthesis of compounds like 3-iodonaphthalen-1-ol represents the culmination of these advances, demonstrating the successful application of modern iodination strategies to complex polycyclic aromatic systems.

Traditional methods for the iodination of aromatic compounds involved the use of molecular iodine in combination with oxidizing agents such as nitric acid or hydrogen peroxide under strongly acidic conditions. These early protocols often required elevated temperatures and extended reaction times, frequently resulting in over-iodination or degradation of sensitive substrates. The development of milder iodination conditions became a priority for synthetic chemists, leading to the exploration of alternative reagent systems and reaction protocols. The introduction of N-iodoamides and other specialized iodinating agents represented a significant advancement in the field, providing more controlled and selective iodination reactions.

The evolution of palladium-catalyzed cross-coupling reactions has profoundly impacted the significance of aromatic iodides in synthetic chemistry, transforming them from mere synthetic curiosities into valuable coupling partners for carbon-carbon bond formation. The Stille coupling reaction, developed in the late 1970s, exemplifies this transformation by enabling the efficient coupling of organotin reagents with aryl halides, including iodides, under mild conditions. This methodology has been particularly valuable for the synthesis of complex molecular architectures, where traditional methods might prove inadequate. The development of these coupling reactions has increased the demand for well-defined iodinated aromatic compounds, driving further research into selective iodination methods.

Table 2: Historical Development of Aromatic Iodination Methods

| Time Period | Method | Key Features | Limitations |

|---|---|---|---|

| Early 1900s | Iodine/Nitric Acid | Direct iodination | Harsh conditions, poor selectivity |

| 1950s-1960s | Iodine/Mercuric Oxide | Milder conditions | Limited substrate scope |

| 1970s-1980s | N-Iodoamides | Improved selectivity | Specialized reagents required |

| 1990s-Present | Catalytic Methods | High efficiency | Catalyst development needed |

Significance in Aromatic Iodination Chemistry

3-Iodonaphthalen-1-ol occupies a unique position in aromatic iodination chemistry due to the specific challenges associated with functionalizing naphthalene derivatives while maintaining regioselectivity and preserving existing functional groups. The naphthalene ring system presents multiple potential sites for electrophilic aromatic substitution, making selective iodination a significant synthetic challenge. The successful preparation of 3-iodonaphthalen-1-ol demonstrates the advancement of iodination methodologies that can discriminate between different aromatic positions based on electronic and steric factors. This selectivity is crucial for synthetic applications where specific substitution patterns are required for biological activity or material properties.

The compound serves as an important model system for understanding the interplay between electronic effects and regioselectivity in aromatic iodination reactions. The hydroxyl group at the first position of the naphthalene ring activates the aromatic system toward electrophilic substitution while simultaneously directing the incoming electrophile to specific positions through both electronic and steric influences. The successful iodination at the third position reflects the delicate balance of these competing factors and demonstrates the sophistication of modern iodination protocols. This understanding has broader implications for the design of new iodination methods and the prediction of substitution patterns in related aromatic systems.

Research into the iodination of naphthalene derivatives has revealed the importance of reaction conditions and reagent selection in achieving desired substitution patterns. Studies on the iodination of 2-naphthol using iodine and mercuric oxide have shown that the reaction can be carried out efficiently under controlled conditions, yielding the corresponding iodinated product in high purity. The process involves the careful addition of iodine to a mixture of the naphthol substrate and mercuric oxide in alcoholic solution at low temperatures, with the reaction being monitored by the disappearance of the characteristic iodine color. This methodology has been adapted and optimized for various naphthol derivatives, including 3-iodonaphthalen-1-ol, contributing to our understanding of the factors that govern regioselectivity in these transformations.

The mechanistic understanding of aromatic iodination in the presence of mercuric oxide has provided insights into the role of different reaction components in promoting selective substitution. The mechanism is believed to involve the generation of electrophilic iodine species through interaction with the mercuric oxide, followed by attack on the activated aromatic ring. The hydroxyl group plays a crucial role in this process by increasing the electron density of the aromatic system and providing directing effects that influence the regioselectivity of the iodination. This mechanistic framework has been instrumental in developing improved protocols for the synthesis of 3-iodonaphthalen-1-ol and related compounds, enabling more efficient and predictable synthetic routes.

3-Iodonaphthalen-1-ol possesses a molecular formula of C₁₀H₇IO with a molecular weight of 270.07 daltons [1]. The compound features a naphthalene ring system with an iodine atom substituted at the 3-position and a hydroxyl group at the 1-position. The SMILES notation for this molecule is IC1=CC(O)=C2C=CC=CC2=C1 [1].

From computational chemistry data analysis, 3-Iodonaphthalen-1-ol exhibits specific geometric parameters that influence its spectroscopic properties. The topological polar surface area has been calculated as 20.23 Ų [2], while the logarithmic partition coefficient (LogP) is 3.15 [2], indicating moderate lipophilicity. The compound contains one hydrogen bond acceptor and one hydrogen bond donor, with zero rotatable bonds due to the rigid aromatic ring system [2].

Crystallographic studies of related iodonaphthalene compounds have demonstrated that the naphthalene ring system typically maintains planarity, with the iodine substituent introducing significant steric effects [3]. X-ray diffraction analysis of similar structures reveals that the carbon-iodine bond length in aromatic systems typically ranges from 2.07 to 2.12 Å, while the carbon-oxygen bond in the hydroxyl group measures approximately 1.36 Å [4]. The molecular geometry is characterized by specific bond angles around the substituted carbons, with the C-C-I angle typically measuring 119-121 degrees and the C-C-O angle measuring 118-120 degrees [5].

The crystal packing of 3-Iodonaphthalen-1-ol is expected to be influenced by intermolecular hydrogen bonding involving the hydroxyl group, similar to other naphthol derivatives. The presence of the large iodine atom at the 3-position creates significant van der Waals interactions that affect the crystal lattice parameters [6]. These structural features contribute to the compound's physical properties and spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectral Features

The nuclear magnetic resonance spectroscopy of 3-Iodonaphthalen-1-ol provides detailed insights into its molecular structure and electronic environment. In proton nuclear magnetic resonance (¹H NMR) spectroscopy, the aromatic protons of the naphthalene ring system appear in the characteristic aromatic region between 7.0 and 8.5 parts per million (ppm) [7] [8].

The hydroxyl proton typically appears as a broad singlet in the range of 4-10 ppm for phenolic compounds, with the exact chemical shift depending on hydrogen bonding interactions and solvent effects [9]. The aromatic protons on the naphthalene ring exhibit distinct chemical shifts due to the different electronic environments created by the iodine and hydroxyl substituents [10]. The iodine atom, being a heavy halogen with significant anisotropic effects, influences the chemical shifts of nearby protons through both inductive and magnetic anisotropy effects [11].

In carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy, the aromatic carbons appear in the typical aromatic region between 110 and 160 ppm [10]. The carbon bearing the iodine substituent exhibits a characteristic upfield shift due to the heavy atom effect of iodine, typically appearing around 90-110 ppm [12]. The carbon bearing the hydroxyl group shows a downfield shift, typically appearing around 150-160 ppm due to the deshielding effect of the oxygen atom [8].

The coupling patterns in the ¹H NMR spectrum provide information about the substitution pattern and neighboring relationships between protons. The aromatic protons show characteristic coupling constants for ortho (7-8 Hz), meta (1-3 Hz), and para (0-1 Hz) relationships [13]. The presence of the iodine atom can influence these coupling constants through its effect on the electronic structure of the aromatic system [11].

Advanced two-dimensional nuclear magnetic resonance techniques, such as correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), provide detailed connectivity information and confirm the structural assignment of 3-Iodonaphthalen-1-ol [10].

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Profiles

The infrared spectroscopy of 3-Iodonaphthalen-1-ol reveals characteristic absorption bands that identify key functional groups and structural features. The hydroxyl group produces a distinctive broad absorption band in the range of 3200-3650 cm⁻¹, with the exact frequency depending on the extent of hydrogen bonding [14] [15]. Free hydroxyl groups in phenolic compounds typically absorb around 3650-3600 cm⁻¹, while hydrogen-bonded hydroxyl groups appear at lower frequencies around 3500-3200 cm⁻¹ [15].

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3050-3100 cm⁻¹, characteristic of aromatic compounds [16] [15]. The aromatic carbon-carbon stretching vibrations produce multiple bands in the fingerprint region between 1400-1600 cm⁻¹ [14]. The presence of the naphthalene ring system results in characteristic aromatic skeletal vibrations that appear as medium to strong bands in this region [17].

The carbon-iodine bond produces absorption bands in the lower frequency region around 490-620 cm⁻¹ [18]. This stretching frequency is significantly lower than other carbon-halogen bonds due to the large mass of the iodine atom and the longer carbon-iodine bond length [14]. The carbon-oxygen stretching vibration of the phenolic hydroxyl group appears in the range of 1200-1300 cm⁻¹ [15].

In ultraviolet-visible spectroscopy, 3-Iodonaphthalen-1-ol exhibits characteristic absorption bands arising from π-π* electronic transitions within the extended aromatic system [19]. The naphthalene chromophore typically shows absorption maxima around 280-320 nanometers [20]. The presence of the hydroxyl substituent can cause bathochromic shifts due to extended conjugation through resonance effects [21].

The iodine substituent introduces additional electronic effects that can influence the ultraviolet-visible spectrum. Heavy atoms like iodine can enhance intersystem crossing and promote phosphorescence [20]. Related iodinated naphthalene compounds have shown absorption maxima in the range of 330-413 nanometers [7], with the exact wavelength depending on the substitution pattern and solvent effects [19].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 3-Iodonaphthalen-1-ol provides valuable information about its molecular structure and fragmentation pathways. The molecular ion peak appears at m/z 270, corresponding to the molecular weight of the compound [1]. The presence of iodine in the molecule creates a characteristic isotope pattern due to the natural abundance of ¹²⁷I [22].

The fragmentation pattern of 3-Iodonaphthalen-1-ol follows predictable pathways based on the structural features present in the molecule. The loss of the hydroxyl group (mass 17) produces a fragment at m/z 253, while the loss of the iodine atom (mass 127) generates a fragment at m/z 143 [23]. The naphthalene ring system can undergo various fragmentation processes, including the loss of carbon monoxide (mass 28) and acetylene units (mass 26) [24].

Aromatic compounds typically show strong molecular ion peaks in electron ionization mass spectrometry due to the stability of the aromatic ring system [22]. The presence of heteroatoms like oxygen and iodine can influence the fragmentation pathways through their electronic effects and bond strengths [23]. The carbon-iodine bond is relatively weak compared to other carbon-heteroatom bonds, making iodine loss a favorable fragmentation pathway [22].

The base peak in the mass spectrum often corresponds to the most stable fragment ion, which may be the naphthol cation (m/z 143) after loss of iodine, or the iodonaphthyl cation (m/z 253) after loss of the hydroxyl group [24]. Additional fragmentation can produce smaller aromatic fragments corresponding to benzyl cations and other cyclic structures [23].

Direct Iodination of Naphthalenol Derivatives

Direct iodination represents the most straightforward approach for synthesizing 3-iodonaphthalen-1-ol from readily available naphthalenol precursors. This methodology encompasses several distinct approaches, each offering unique advantages and limitations [1] [2] [3].

The classical approach involves the treatment of 1-naphthol with molecular iodine in the presence of oxidizing agents. Iodine alone exhibits limited electrophilic reactivity compared to other halogens, necessitating activation through various oxidative systems [2]. The iodination typically occurs with high regioselectivity at the 3-position of the naphthalene ring, attributed to the activating effect of the hydroxyl group and the electronic properties of the naphthalene system [3].

Iodine-Iodic Acid System: The combination of molecular iodine with iodic acid has emerged as a highly effective method for direct iodination. This system operates under mild conditions and provides excellent yields of 82-94% with remarkable regioselectivity [1]. The reaction proceeds through in situ generation of electrophilic iodine species, with iodic acid serving as both an oxidant and activator. The typical reaction conditions involve grinding the substrate with iodine and iodic acid at room temperature for 20-30 minutes, making this approach particularly attractive for practical applications.

Iodine-Mercuric Oxide System: The iodine-mercuric oxide combination represents a well-established method for aromatic iodination [3]. When applied to naphthalenol derivatives, this system provides moderate to good yields (70-85%) under elevated temperature conditions (50-80°C). The reaction typically requires 2-4 hours in ethanol solvent. Despite its effectiveness, environmental concerns regarding mercury usage have limited its widespread adoption in contemporary synthetic applications.

Iodine-Alkali Base System: The combination of iodine with alkali bases such as sodium hydroxide or calcium hydroxide offers a more environmentally acceptable approach [3]. This method operates in aqueous media at temperatures of 60-80°C, providing yields of 60-80%. The reaction mechanism involves the formation of hypoiodite species in alkaline conditions, which subsequently react with the aromatic substrate. However, competing side reactions, including oxidative coupling, can reduce the overall efficiency.

Electrophilic Iodination with Lewis Acids: The activation of molecular iodine through Lewis acid catalysis represents a versatile approach for naphthalenol iodination [2]. Common Lewis acids include aluminum chloride, iron(III) chloride, and copper(II) salts. This methodology provides good yields (65-90%) with high regioselectivity, operating under mild to moderate temperature conditions (room temperature to 80°C). The reaction proceeds through the formation of iodonium ion intermediates, which exhibit enhanced electrophilic character compared to molecular iodine.

| Method | Reagents | Yield (%) | Temperature (°C) | Time (h) | Solvent |

|---|---|---|---|---|---|

| I₂/HIO₃ | I₂, HIO₃ | 82-94 | 25 | 0.5 | Solvent-free |

| I₂/HgO | I₂, HgO | 70-85 | 50-80 | 2-4 | Ethanol |

| I₂/NaOH | I₂, NaOH | 60-80 | 60-80 | 1-3 | Water |

| I₂/Lewis Acid | I₂, AlCl₃ | 65-90 | 25-80 | 2-8 | Acetonitrile |

The regioselectivity observed in direct iodination reflects the electronic properties of the naphthalenol system. The hydroxyl group at position 1 activates the aromatic ring toward electrophilic substitution, with the 3-position being the most favorable site due to optimal electronic density and steric accessibility [3]. This regioselectivity has been confirmed through nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis of the resulting products.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed methodologies have revolutionized the synthesis of aryl iodides, offering high functional group tolerance and mild reaction conditions [4] [5] [6]. These approaches encompass several distinct strategies, each providing unique advantages for the synthesis of 3-iodonaphthalen-1-ol.

Palladium-Catalyzed Direct Iodination: The direct palladium-catalyzed iodination of naphthalenol derivatives represents a modern approach to C-H functionalization [6] [7]. This methodology employs palladium(II) acetate as the catalyst with molecular iodine as the halogen source. The reaction proceeds through a palladium(II)/palladium(IV) catalytic cycle, with cesium acetate serving as an iodide scavenger to regenerate the active catalyst [7].

The typical reaction conditions involve 2-5 mol% palladium(II) acetate, 2 equivalents of molecular iodine, and 3 equivalents of cesium acetate in acetonitrile at 80-120°C for 4-12 hours. This approach provides yields of 60-85% with excellent regioselectivity for the 3-position of naphthalenol derivatives [6]. The mild reaction conditions and high functional group tolerance make this method particularly suitable for complex substrates bearing sensitive functionalities.

Decarbonylative Iodination: The palladium-catalyzed decarbonylative iodination of naphthoic acid derivatives offers an alternative route to iodinated naphthalenes [4]. This methodology employs palladium catalysis in combination with Xantphos ligand and 1-iodobutane as the iodine source. The reaction proceeds through acid chloride formation, followed by palladium-catalyzed decarbonylation and iodination in a single operation.

The process involves treating naphthoic acid with thionyl chloride to form the acid chloride, followed by palladium-catalyzed decarbonylation in the presence of 1-iodobutane and base. This approach provides yields of 70-95% under relatively mild conditions (60-100°C) with excellent functional group tolerance [4]. The method is particularly valuable for substrates where direct iodination proves challenging.

Cross-Coupling with Aryl Iodides: Traditional cross-coupling approaches involve the palladium-catalyzed coupling of naphthalenol derivatives with aryl iodides [8] [5]. While this methodology does not directly produce 3-iodonaphthalen-1-ol, it provides access to diversely substituted naphthalene derivatives that can be subsequently functionalized.

The reaction typically employs palladium(0) or palladium(II) precatalysts with appropriate ligands (triphenylphosphine, Xantphos, or N-heterocyclic carbenes) under basic conditions. The choice of ligand significantly influences the reaction outcome, with bulky, electron-rich ligands generally providing superior performance [8]. Reaction temperatures typically range from 80-150°C, with reaction times varying from 2-12 hours depending on the substrate and reaction conditions.

Mechanistic Considerations: The palladium-catalyzed iodination proceeds through a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination steps [6]. The initial C-H activation occurs through electrophilic palladation, followed by oxidation to palladium(IV) species. The iodine source undergoes oxidative addition to the palladium(IV) center, followed by reductive elimination to form the C-I bond and regenerate the palladium(II) catalyst.

| Method | Catalyst | Iodine Source | Yield (%) | Temperature (°C) | Time (h) |

|---|---|---|---|---|---|

| Direct Pd-Iodination | Pd(OAc)₂ | I₂ | 60-85 | 80-120 | 4-12 |

| Decarbonylative | Pd/Xantphos | 1-Iodobutane | 70-95 | 60-100 | 6-24 |

| Cross-Coupling | Pd(PPh₃)₄ | Aryl Iodides | 65-90 | 80-150 | 2-12 |

The palladium-catalyzed approaches offer significant advantages in terms of functional group tolerance and mild reaction conditions. However, the relatively high cost of palladium catalysts and the need for specific ligands can limit their practical applications in large-scale synthesis.

Copper-Mediated Halogenation Techniques

Copper-mediated halogenation represents a cost-effective and environmentally sustainable approach to aromatic iodination [9] [10] [11]. Copper catalysts offer several advantages including earth-abundance, low toxicity, and high efficiency in C-H functionalization reactions.

Copper-Mediated Direct Iodination: The copper-mediated iodination of naphthalenol derivatives has been extensively studied, with optimized conditions providing excellent yields [12]. The reaction of 1-nitroso-2-naphthol with copper(II) acetate and molecular iodine exemplifies this approach, yielding 3-iodo-1-nitrosonaphthalene-2-ol in 94% yield under optimized conditions [12].

The optimal reaction conditions involve a 1:2:8 molar ratio of copper(II) to substrate to iodine, respectively, in methanol at 90°C for 2-4 hours [12]. The high yield achieved demonstrates the efficiency of copper-mediated systems when properly optimized. The reaction proceeds through copper(II)-mediated activation of molecular iodine, generating electrophilic iodine species that react with the activated aromatic substrate.

Copper-Catalyzed Arene Cross-Dimerization: The copper-catalyzed cross-dimerization approach offers a general method for arene functionalization through sequential iodination and cross-coupling [10]. This methodology involves the initial iodination of one aromatic component followed by copper-catalyzed arylation of the second component.

The reaction employs copper(I) iodide as the catalyst with 1,10-phenanthroline as the ligand in the presence of molecular iodine and potassium phosphate base [10]. The reaction conditions typically involve 10 mol% copper(I) iodide, 10 mol% 1,10-phenanthroline, and 2-3 equivalents of iodine in dichlorobenzene at 80-120°C for 5-24 hours. This approach provides yields of 70-95% for a wide range of aromatic substrates.

Aerobic Copper-Catalyzed Halogenation: The aerobic copper-catalyzed halogenation of aromatic compounds represents an environmentally sustainable approach [11]. This methodology employs copper(II) salts in the presence of oxygen as the terminal oxidant, with lithium halides serving as the halogen source.

The reaction typically involves copper(II) chloride or copper(II) bromide with lithium iodide under aerobic conditions. The mechanism involves the aerobic oxidation of copper(I) to copper(II), followed by halogen transfer to the aromatic substrate [11]. While this approach has been primarily demonstrated for chlorination and bromination, extension to iodination remains an active area of research.

Mechanistic Insights: The copper-mediated halogenation mechanisms vary depending on the specific reaction conditions and substrates [11]. Common mechanisms include single-electron transfer (SET) processes, where copper(II) facilitates the one-electron oxidation of the aromatic substrate to form radical cations that subsequently react with halogen sources.

Alternative mechanisms involve the formation of copper-arene complexes, followed by halogen transfer from copper(II)-halogen complexes. The choice of mechanism depends on the electronic properties of the substrate, the copper oxidation state, and the reaction conditions [11].

| Method | Catalyst | Iodine Source | Yield (%) | Temperature (°C) | Time (h) |

|---|---|---|---|---|---|

| Cu-Mediated | Cu(OAc)₂ | I₂ | 94 | 90 | 2-4 |

| Cu-Dimerization | CuI/phen | I₂ | 70-95 | 80-120 | 5-24 |

| Aerobic Cu | CuCl₂ | LiI | 60-85 | 25-100 | 1-6 |

The copper-mediated approaches offer significant advantages in terms of cost-effectiveness and environmental sustainability. The earth-abundance of copper and its relatively low toxicity make these methods particularly attractive for large-scale applications. However, optimization of reaction conditions for specific substrates remains crucial for achieving high yields and selectivity.

Solvent-Free and Green Synthesis Strategies

The development of environmentally sustainable synthetic methodologies has become increasingly important in modern organic chemistry. Solvent-free and green synthesis strategies for 3-iodonaphthalen-1-ol offer significant advantages in terms of environmental impact, atom economy, and operational simplicity [13] [14] [15].

Solvent-Free Grinding Techniques: The mechanochemical approach using grinding techniques represents a highly efficient method for aromatic iodination [13]. This methodology involves the grinding of aromatic substrates with iodine and iodic acid in the solid state at room temperature. The reaction provides excellent yields (82-94%) with remarkably short reaction times (20-30 minutes) [13].

The grinding technique operates through the direct contact between solid reactants, eliminating the need for solvents while promoting efficient mixing and reaction. The mechanical energy input facilitates the breaking and forming of chemical bonds, leading to enhanced reaction rates compared to solution-phase processes [13]. The environmental benefits include zero solvent consumption, minimal waste generation, and reduced energy requirements.

Iodine-Urea Hydrogen Peroxide System: The solvent-free iodination using the iodine-urea hydrogen peroxide adduct represents an atom-economical approach [15]. This methodology employs the urea-H₂O₂ adduct as a solid oxidant in combination with molecular iodine for the iodination of activated aromatic compounds.

The reaction proceeds through two distinct pathways depending on the substrate to iodine to oxidant ratio [15]. For activated aromatics like naphthalenol derivatives, a 1:0.5:0.6 stoichiometric ratio provides optimal results, following the atom economy concept with respect to iodine utilization. The reaction conditions involve grinding the solid components at room temperature for 1-3 hours, providing yields of 70-90%.

Green Synthesis with Sodium Periodate: The sodium periodate-mediated iodination represents a novel approach that utilizes sodium periodate as the sole iodinating reagent [16]. This methodology operates through the in situ formation of electrophilic iodine species from sodium periodate under acidic conditions.

The reaction conditions involve the treatment of aromatic substrates with sodium periodate in acetic acid-acetic anhydride mixtures containing concentrated sulfuric acid at 60-70°C for 2-4 hours [16]. While the yields are moderate (27-88%), the method offers the advantage of using a single reagent for both iodine introduction and oxidation. The environmental benefits include the avoidance of toxic mercury or silver reagents commonly used in traditional iodination methods.

Mechanochemical Iodination: The mechanochemical approach using ball milling or grinding with iodine and silver nitrate provides an efficient method for aromatic iodination [17]. This methodology operates through the mechanical activation of reactants, promoting chemical transformations without the need for heating or solvents.

The reaction involves grinding aromatic substrates with molecular iodine and silver nitrate (0.5-2.5 equivalents) at room temperature for 20-30 minutes [17]. The silver nitrate acts as a Lewis acid, generating electrophilic iodine species that react with the aromatic substrate. The yields typically range from 70-98%, with the method being particularly effective for activated aromatic compounds.

Polyethylene Glycol-Mediated Iodination: The use of polyethylene glycol (PEG-400) as a green reaction medium for iodination represents an environmentally benign approach [14]. This methodology employs PEG-400 as both solvent and promoter in combination with iodine and iodic acid.

The reaction conditions involve the treatment of aromatic substrates with iodine and iodic acid in PEG-400 at moderate temperatures (60-80°C) for 1-3 hours [14]. The PEG medium provides several advantages including recyclability, low toxicity, and enhanced solubility of reactants. The method provides quantitative yields with high product purity.

Comparative Analysis of Green Methods: The various green synthesis strategies offer distinct advantages and limitations. The grinding techniques provide the highest atom economy and shortest reaction times, while the PEG-mediated approach offers better solubility and recyclability. The mechanochemical methods eliminate solvent use entirely, representing the most environmentally sustainable approaches.

| Method | Reagents | Yield (%) | Time (min) | Temperature (°C) | E-Factor |

|---|---|---|---|---|---|

| Grinding | I₂/HIO₃ | 82-94 | 20-30 | 25 | 0.1-0.3 |

| I₂/UHP | I₂/Urea-H₂O₂ | 70-90 | 60-180 | 25 | 0.2-0.4 |

| NaIO₄ | NaIO₄/AcOH | 27-88 | 120-240 | 60-70 | 0.5-1.0 |

| Mechanochemical | I₂/AgNO₃ | 70-98 | 20-30 | 25 | 0.1-0.3 |

| PEG-400 | I₂/HIO₃/PEG | 85-95 | 60-180 | 60-80 | 0.2-0.5 |

The environmental factor (E-factor) calculations demonstrate the superior sustainability of green methods compared to traditional approaches. The grinding and mechanochemical techniques exhibit the lowest E-factors (0.1-0.3), indicating minimal waste generation and high atom efficiency [13] [17].

These solvent-free and green synthesis strategies represent significant advances in sustainable organic chemistry, offering practical alternatives to traditional methods while maintaining high efficiency and selectivity. The continued development of these methodologies will likely play an increasingly important role in the future synthesis of halogenated aromatic compounds.